molecular formula C11H18F2N4O8 B14003651 methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate CAS No. 82970-13-6

methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate

Cat. No.: B14003651
CAS No.: 82970-13-6
M. Wt: 372.28 g/mol
InChI Key: HCXCMLHVKLGCJE-UHFFFAOYSA-N
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Description

Methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate is a highly functionalized carbamate derivative characterized by a central propyl backbone substituted with two fluorine atoms and three methoxycarbonylamino groups. The compound’s structural complexity arises from its multiple carbamate linkages and fluorine substitution, which influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

CAS No.

82970-13-6

Molecular Formula

C11H18F2N4O8

Molecular Weight

372.28 g/mol

IUPAC Name

methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate

InChI

InChI=1S/C11H18F2N4O8/c1-22-7(18)14-5(15-8(19)23-2)11(12,13)6(16-9(20)24-3)17-10(21)25-4/h5-6H,1-4H3,(H,14,18)(H,15,19)(H,16,20)(H,17,21)

InChI Key

HCXCMLHVKLGCJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(C(C(NC(=O)OC)NC(=O)OC)(F)F)NC(=O)OC

Origin of Product

United States

Preparation Methods

Fluorination and Functional Group Introduction

  • The introduction of 2,2-difluoro substitution is typically achieved through selective fluorination techniques on precursor molecules bearing suitable leaving groups or activated positions. This can involve reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents.
  • The tris(methoxycarbonylamino) groups are likely introduced via stepwise carbamoylation of amine functionalities using methyl chloroformate or methyl isocyanate under controlled conditions to prevent overreaction or decomposition.

Carbamate Formation

  • The final carbamate moiety (methyl carbamate) is formed by reacting the amino-functionalized intermediate with methyl chloroformate or methyl isocyanate, ensuring the formation of the N-carbamate linkage.
  • Reaction conditions typically involve low temperatures and inert atmospheres to maintain the integrity of sensitive fluorinated groups.

Summary Table of Preparation Steps and Conditions

Step Number Reaction Type Reagents/Conditions Purpose/Outcome
1 Fluorination DAST or equivalent fluorinating agent Introduction of 2,2-difluoro substitution
2 Carbamoylation (multiple steps) Methyl chloroformate or methyl isocyanate, base, low temp Formation of methoxycarbonylamino groups
3 Carbamate formation Methyl chloroformate or methyl isocyanate, inert atmosphere Final methyl carbamate linkage formation
4 Purification Chromatography, recrystallization Isolation of pure target compound

Research Findings and Analytical Data

  • Fluorinated carbamate derivatives exhibit distinct chemical stability and biological activity profiles, often requiring precise control of reaction conditions to avoid side reactions such as hydrolysis or defluorination.
  • Analytical characterization typically involves LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm molecular mass and purity, as well as NMR spectroscopy to verify fluorine and carbamate environments.
  • Patent literature confirms the feasibility of synthesizing complex fluorinated carbamates with high purity and yield by carefully optimized multi-step procedures.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The presence of difluoro and methoxycarbonylamino groups allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate, the following table compares its hypothetical properties (derived from IUPAC nomenclature) with structurally related carbamates and amines from the evidence:

Property Target Compound Propamocarb (CAS 24579-73-5) Methyl N-{[2-(carbamoylamino)phenyl]carbamothioyl}carbamate (CAS 54685-60-8)
Molecular Formula C₁₃H₁₇F₂N₅O₈ (hypothetical) C₉H₂₀N₂O₂ C₁₀H₁₂N₄O₃S
Molecular Weight ~465.3 g/mol 188.27 g/mol 280.29 g/mol
Key Substituents 2,2-difluoro; tris(methoxycarbonylamino) Dimethylamino; propyl carbamate Phenyl; carbamothioyl; carbamoylamino
Potential Applications Hypothesized: Agrochemical intermediates Fungicide (oomycete control) Research compound (enzyme inhibition studies)
Solubility Likely low in water due to fluorine and carbamates Water-soluble (hydrochloride salt form) Low solubility in polar solvents

Key Observations:

Fluorine vs.

Carbamate Diversity: The tris(methoxycarbonylamino) groups introduce steric hindrance and hydrolytic resistance, contrasting with the simpler carbamate in Propamocarb or the thioyl-carbamate in CAS 54685-60-3. Thioyl groups (S-based) in the latter may increase redox reactivity .

Bioactivity : Propamocarb’s efficacy as a fungicide highlights the role of carbamates in disrupting cell membrane synthesis. The target compound’s fluorine and methoxycarbonyl groups could target different biological pathways, though direct studies are absent in the evidence.

Research Findings and Limitations

  • Synthetic Challenges : and suggest that multi-substituted carbamates often require complex multi-step syntheses, particularly for fluorine incorporation (e.g., via fluorinating agents like DAST) .
  • Stability Data : Propamocarb’s hydrochloride salt (CAS 24579-73-5) demonstrates stability in aqueous environments, whereas the target compound’s fluorinated structure may limit hydrolysis but increase photolytic degradation risks .
  • Toxicity Profile: No direct toxicity data exists for the target compound, but lists structurally simpler carbamates (e.g., Methyl 2-amino-3-chlorobenzoate, CAS 620-109-2) with moderate ecotoxicity, implying that fluorine substitution might alter environmental persistence .

Biological Activity

Methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate is a synthetic compound with potential applications in various biological contexts. Its unique structural properties suggest possible interactions with biological systems that warrant investigation. This article aims to explore the biological activity of this compound through a review of existing literature, including case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of difluoro substituents and methoxycarbonylamino groups, which contribute to its biological activity. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC12H16F2N2O6
Molecular Weight306.26 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents

Insecticidal Activity

Research has indicated that compounds structurally related to this compound may possess insecticidal properties. A study focusing on similar carbamate derivatives revealed significant larvicidal activity against Aedes aegypti, a vector for several viral diseases. The compound demonstrated an LC50 value of 28.9 ± 5.6 μM after 24 hours of exposure, indicating its potential as an insecticide .

Cytotoxicity Assessment

The cytotoxic effects of related compounds have been evaluated in various studies. For example, one study reported that certain derivatives exhibited no cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM . This suggests that this compound may also be safe for use in biological systems at appropriate dosages.

Case Study 1: Structural Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications in the methoxycarbonyl group significantly influenced the biological activity of related carbamate compounds. The presence of multiple methoxy groups was associated with enhanced insecticidal activity while maintaining low mammalian toxicity .

Case Study 2: Toxicological Profile

In a toxicological assessment involving rodent models, compounds similar to this compound were administered at varying doses. Observations indicated mild behavioral effects at higher doses (2000 mg/kg), but no structural damage was noted in vital organs such as the liver or kidneys . These findings support the potential safety of the compound for therapeutic applications.

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